N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methyl-1-piperidinyl)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide is a member of methoxybenzenes.
Scientific Research Applications
Here are some relevant findings from the studies:
Analysis Techniques :
- A study reviewed analytical techniques, including liquid and gas chromatography coupled with various detection techniques (mass spectrometry, ultraviolet, or fluorescence detection), for the analysis of PhIP and its phase I and II metabolites in various matrices. It was concluded that liquid chromatography coupled with mass spectrometry is the method of choice for sensitive qualitative as well as quantitative analysis with high selectivity and reaching lower quantification levels in the sub pg/mL range (Teunissen et al., 2010).
Chemical Inhibitors :
- Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes indicated the importance of assessing the selectivity of inhibitors for understanding the involvement of specific CYP isoforms in drug metabolism. This study could provide insight into how modifications in similar compounds could influence their metabolic pathways (Khojasteh et al., 2011).
DNA Interaction :
- Hoechst 33258, a synthetic dye with structural similarities (N-methyl piperazine derivative), is known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This study provides insights into the interaction of structurally similar compounds with DNA, which might be relevant for understanding the biological activities of the compound (Issar & Kakkar, 2013).
Properties
Molecular Formula |
C26H35N3O4 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[[[2-(4-methylpiperidin-1-yl)-3,4-dioxocyclobuten-1-yl]amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H35N3O4/c1-17-11-13-29(14-12-17)23-22(24(30)25(23)31)27-15-18-7-9-19(10-8-18)26(32)28-16-20-5-3-4-6-21(20)33-2/h3-6,17-19,27H,7-16H2,1-2H3,(H,28,32) |
InChI Key |
CUJYFONSAXZOTO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C(=O)C2=O)NCC3CCC(CC3)C(=O)NCC4=CC=CC=C4OC |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)C2=O)NCC3CCC(CC3)C(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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